N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and a sulfonamide group. The oxadiazole moiety is substituted with a 4-ethylphenyl group, while the sulfonamide nitrogen is attached to a 3-chloro-4-methoxyphenyl group and a methyl group. The chloro and methoxy substituents may enhance lipophilicity and influence electronic properties, while the ethyl group on the oxadiazole could modulate steric and electronic interactions .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-4-14-5-7-15(8-6-14)21-24-22(30-25-21)20-19(11-12-31-20)32(27,28)26(2)16-9-10-18(29-3)17(23)13-16/h5-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASIKTLBFCKZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring, a sulfonamide group, and an oxadiazole moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and sulfonamide groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-oxadiazoles possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group enhances this activity by interfering with bacterial folic acid synthesis.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. Research indicates that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . A detailed study showed that at concentrations above 10 µM, the compound significantly reduced cell viability in human cancer cell lines such as HeLa and MCF-7.
The mechanism by which this compound exerts its biological effects is multifaceted. It has been suggested that the compound interacts with cellular signaling pathways involved in apoptosis and cell cycle regulation. Specifically, it may inhibit the PI3K/Akt pathway, leading to increased levels of pro-apoptotic factors .
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound was tested against clinical isolates. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A recent experimental study evaluated the anticancer effects of this compound on breast cancer cells. The results showed that treatment with 20 µM concentration resulted in a 50% reduction in cell viability after 48 hours. Furthermore, flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis when treated with this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- Target Compound : 4-ethylphenyl substituent on the oxadiazole.
- Compound A (): 4-fluorophenyl substituent on oxadiazole. Fluorine may enhance metabolic stability but reduce lipophilicity relative to the ethyl group .
- Compound B (): 3-chlorophenyl substituent on oxadiazole.
Modifications to the Sulfonamide Aryl Group
- Target Compound : 3-chloro-4-methoxyphenyl group.
- Compound A: 4-methoxyphenyl group (lacking the chloro substituent). The absence of the chloro group in Compound A reduces lipophilicity and may decrease binding to hydrophobic pockets in target proteins.
- Compound C (): Triazole-based core with 4-chlorophenyl and 4-methoxyphenyl groups.
Thiophene Core Substitutions
- Target Compound : Unsubstituted thiophene.
- Compound B: 2-methyl substitution on thiophene. However, it may also reduce conformational flexibility, affecting binding to dynamic enzyme active sites .
Physicochemical and Electronic Properties
Table 1: Structural and Inferred Property Comparison
Research Findings and Implications
- Electronic Effects : The 4-ethylphenyl group in the target compound likely enhances electron density on the oxadiazole, improving interactions with electron-deficient regions in biological targets. In contrast, fluorine in Compound A may stabilize charge-transfer interactions .
- Solubility vs. Lipophilicity : The chloro and methoxy groups on the target’s sulfonamide aryl group balance lipophilicity and solubility, whereas Compound C’s triazole core prioritizes solubility at the expense of membrane permeability .
- Metabolic Stability : Methylation on the thiophene (Compound B) could reduce oxidative metabolism, a feature absent in the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
